

Application Notes and Protocols for TD-004 in a Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **TD-004**, a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein, in a preclinical mouse model of non-small cell lung cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Introduction to TD-004

TD-004, also known as HC58-111, is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the ALK fusion protein. ALK fusions are oncogenic drivers in various cancers, including a subset of non-small cell lung cancer (NSCLC). **TD-004** functions by simultaneously binding to the ALK fusion protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of ALK. This mechanism of action offers a potential advantage over traditional kinase inhibitors by eliminating the entire target protein, which may overcome resistance mechanisms associated with kinase domain mutations. Preclinical studies have demonstrated that **TD-004** effectively inhibits the growth of ALK fusion-positive cancer cell lines and reduces tumor growth in xenograft models.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of ALK protein degraders in the H3122 NSCLC xenograft mouse model. While specific data for



TD-004 is not publicly available, data from functionally similar ALK degraders in the same experimental model provide a strong basis for dose selection and study design.

Compound	Dosage	Administrat ion Route	Dosing Frequency	Mouse Model	Reference
dEALK1	50 mg/kg	Orogastric gavage	Every 2 days	H3122 Xenograft	
dEALK1	100 mg/kg	Orogastric gavage	Every 2 days	H3122 Xenograft	
PROTAC 29	58 mg/kg	Intraperitonea	Daily	H3122 Xenograft	[1]

Experimental Protocols

This section details the recommended protocols for evaluating the in vivo efficacy of **TD-004** in a subcutaneous H3122 xenograft mouse model.

Cell Culture and Xenograft Tumor Establishment

- Cell Line: H3122, a human NSCLC cell line harboring the EML4-ALK fusion oncogene.
- Culture Conditions: Culture H3122 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
- Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice), typically 6-8 weeks old.
- Tumor Implantation:
 - Harvest H3122 cells during their exponential growth phase.
 - Resuspend the cells in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel®.



- \circ Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 μ L into the flank of each mouse.
- · Tumor Growth Monitoring:
 - Allow tumors to establish and grow.
 - Monitor tumor volume regularly (e.g., twice or three times a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
 - Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

TD-004 Formulation and Administration

- Formulation:
 - Prepare a vehicle solution suitable for the chosen administration route. A common vehicle for similar compounds is a mixture of 10% N-methyl-2-pyrrolidone (NMP) and 90% PEG-300.
 - Prepare the **TD-004** formulation by dissolving the compound in the vehicle to the desired concentration for dosing. Sonication may be required to achieve complete dissolution.
- Dosage Selection: Based on the data from similar ALK degraders, a starting dose range of 50-100 mg/kg is recommended. Dose-response studies are crucial to determine the optimal dose for TD-004.
- Administration Routes:
 - Intraperitoneal (IP) Injection: A common route for preclinical studies.
 - Oral Gavage (PO): To assess the oral bioavailability and efficacy of the compound.
- Dosing Schedule: A daily or every-other-day dosing schedule is a reasonable starting point, based on protocols for similar compounds. The frequency should be optimized based on pharmacokinetic and pharmacodynamic studies.



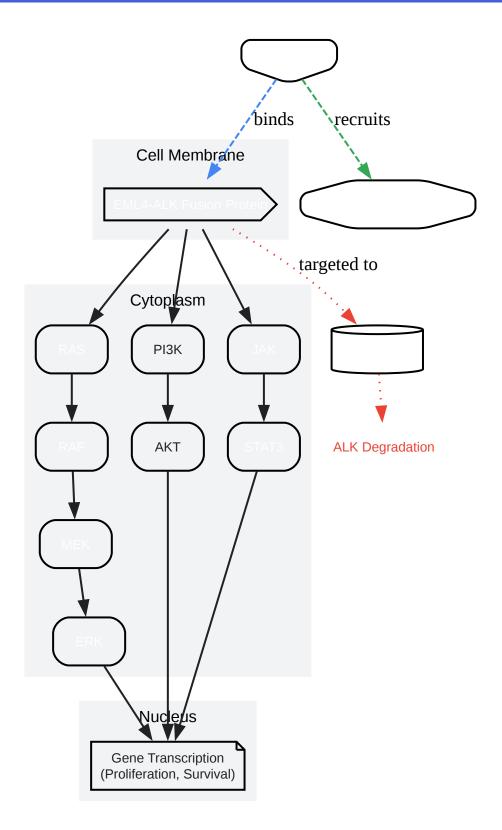
• Control Group: The control group should receive the vehicle solution following the same administration route and schedule as the treatment groups.

Efficacy and Pharmacodynamic Assessments

- Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
- Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
- Pharmacodynamic Analysis:
 - At the end of the study, or at selected time points, tumors can be excised.
 - A portion of the tumor tissue can be flash-frozen for western blot analysis to assess the levels of ALK protein, phosphorylated ALK, and downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK). This will confirm the on-target effect of **TD-004** in vivo.
 - Another portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical (IHC) analysis of ALK and proliferation markers (e.g., Ki-67).

Visualizations Signaling Pathway of ALK Fusion Protein









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References

- 1. PROteolysis TArgeting Chimeras (PROTACs) Past, Present and Future PMC [pmc.ncbi.nlm.nih.gov]
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